
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide
描述
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
作用机制
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide works by inhibiting the function of the Golgi apparatus. Specifically, this compound binds to a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the Golgi apparatus to other parts of the cell. By binding to ARF, this compound prevents the formation of transport vesicles, leading to the inhibition of protein trafficking.
Biochemical and Physiological Effects:
In addition to its role in protein trafficking, this compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells and to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide in lab experiments is its specificity. This compound specifically targets the Golgi apparatus, making it a valuable tool for studying protein trafficking. However, this compound also has some limitations. This compound can be toxic to cells at high concentrations, and its effects on cells can be variable depending on the cell type and experimental conditions.
未来方向
There are several future directions for research involving 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide. One area of research is the development of new compounds that are more specific and less toxic than this compound. Another area of research is the use of this compound in the study of viral replication. This compound has been found to inhibit the replication of some viruses, and further research in this area could lead to the development of new antiviral drugs. Finally, this compound could be used in the study of neurodegenerative diseases, as the Golgi apparatus has been implicated in the pathology of these diseases.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool for scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it useful for studying various biological processes. While this compound has some limitations, its specificity and versatility make it a valuable tool for researchers in many different fields.
科学研究应用
3-(3-bromo-4-fluorophenyl)-2-cyano-N-(2-pyridinylmethyl)acrylamide has been used extensively in scientific research as a tool to study various biological processes. One of the main applications of this compound is in the study of protein trafficking. This compound has been found to inhibit the function of the Golgi apparatus, a cellular organelle that plays a key role in protein trafficking. By inhibiting the function of the Golgi apparatus, this compound can be used to study the mechanisms of protein trafficking in cells.
属性
IUPAC Name |
(Z)-3-(3-bromo-4-fluorophenyl)-2-cyano-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O/c17-14-8-11(4-5-15(14)18)7-12(9-19)16(22)21-10-13-3-1-2-6-20-13/h1-8H,10H2,(H,21,22)/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXPVZLHCSNQU-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C(=C\C2=CC(=C(C=C2)F)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



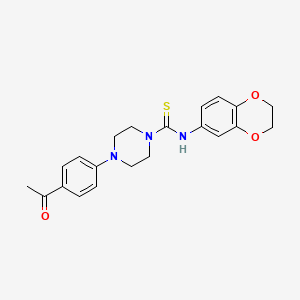
![9-ethyl-8-methyl-2-(2-phenylcyclopropyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4841745.png)
![ethyl 1-ethyl-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4841775.png)
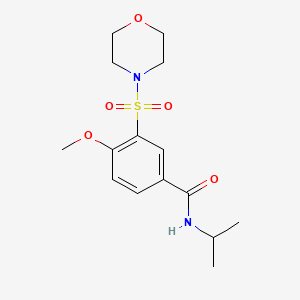
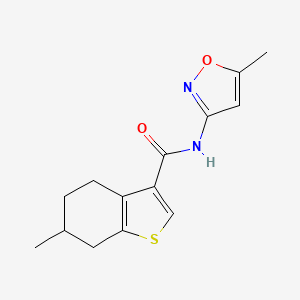
![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4841794.png)
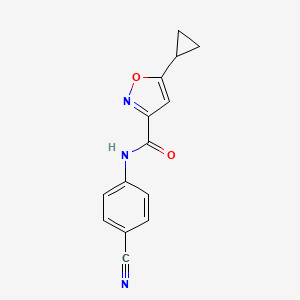

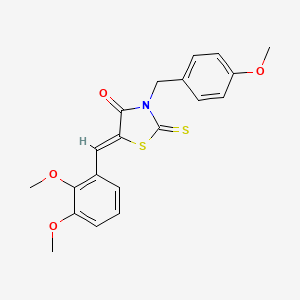
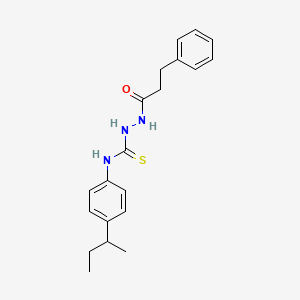
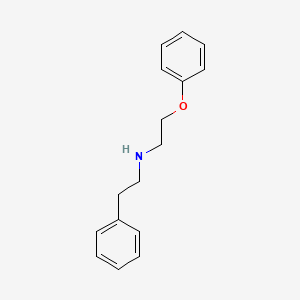

![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4841848.png)